2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one
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Overview
Description
2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,2-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one typically involves multi-step organic reactions
Formation of Thieno[3,2-c]pyridine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the fused ring system.
Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thieno[3,2-c]pyridine intermediate.
Acetylation: The final step involves the acetylation of the piperazine nitrogen using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thieno[3,2-c]pyridine core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly as a lead compound for designing new drugs.
Biological Studies: It is used in various biological assays to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a similar piperazine moiety but different core structure.
4-(Piperazin-1-yl)methylbenzonitrile: Another compound with a piperazine ring but different substituents.
Uniqueness
2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one is unique due to its specific thieno[3,2-c]pyridine core and the presence of both acetyl and piperazine groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H23N3O2S |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[(4-acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C21H23N3O2S/c1-15(25)24-10-8-23(9-11-24)13-17-12-18-20(27-17)19(14-22(2)21(18)26)16-6-4-3-5-7-16/h3-7,12,14H,8-11,13H2,1-2H3 |
InChI Key |
MRKVGPZBCMCJST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=CN(C3=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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